4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid
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Overview
Description
3-(4’-Carboxybenzylidene)camphor is a derivative of camphor, commonly known for its use as a UV filter in sunscreen products. This compound is a metabolite of 3-(4’-methylbenzylidene)camphor, which is also used in sunscreens. The compound has garnered attention due to its potential endocrine-disrupting effects and its presence in various environmental matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-carboxybenzylidene)camphor typically involves the oxidation of 3-(4’-methylbenzylidene)camphor. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the oxidation can be achieved using potassium permanganate or other suitable oxidizing agents in an aqueous medium .
Industrial Production Methods
Industrial production of 3-(4’-carboxybenzylidene)camphor follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4’-Carboxybenzylidene)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert the compound back to its methylbenzylidene form.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts.
Major Products Formed
Oxidation: 3-(4’-carboxybenzylidene)-6-hydroxycamphor.
Reduction: 3-(4’-methylbenzylidene)camphor.
Substitution: Esters or amides of 3-(4’-carboxybenzylidene)camphor.
Scientific Research Applications
3-(4’-Carboxybenzylidene)camphor has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its UV-filter properties and potential impacts on human health.
Industry: Used in the formulation of sunscreens and other personal care products
Mechanism of Action
The primary mechanism of action of 3-(4’-carboxybenzylidene)camphor involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. Additionally, the compound has been shown to interact with estrogen receptors, potentially leading to endocrine-disrupting effects. This interaction can alter the expression of genes regulated by estrogen, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4’-Methylbenzylidene)camphor: A precursor and structurally similar compound used in sunscreens.
3-(4’-Carboxybenzylidene)hydroxycamphor: An oxidized derivative with similar UV-filter properties
Uniqueness
3-(4’-Carboxybenzylidene)camphor is unique due to its dual role as a UV filter and a potential endocrine disruptor. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-17(2)14-8-9-18(17,3)15(19)13(14)10-11-4-6-12(7-5-11)16(20)21/h4-7,10,14H,8-9H2,1-3H3,(H,20,21)/b13-10- |
InChI Key |
HMSMJOAPDYWJND-RAXLEYEMSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C\C3=CC=C(C=C3)C(=O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C(=O)O)C)C |
Origin of Product |
United States |
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